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molecular formula C13H10N4O2 B8365772 5-nitro-1-(pyridin-2-ylmethyl)-1H-indazole

5-nitro-1-(pyridin-2-ylmethyl)-1H-indazole

Cat. No. B8365772
M. Wt: 254.24 g/mol
InChI Key: BDVQVFHQWHRDOR-UHFFFAOYSA-N
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Patent
US08524722B2

Procedure details

A solution of the compound from Example 60A (6.73 g, 26.5 mmol) in ethanol (70 mL) was stirred with platinum dioxide (200 mg) under a hydrogen atmosphere at normal pressure for 3 h. The catalyst was removed by suction filtration, and the solvent was removed in vacuo. The residue was triturated with tert-butyl methyl ether, and the product was collected by suction filtration to yield 5.1 g (86%) as white crystals.
Quantity
6.73 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[N:9]([CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1)[N:8]=[CH:7]2)([O-])=O>C(O)C.[Pt](=O)=O>[N:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[CH2:13][N:9]1[C:10]2[C:6](=[CH:5][C:4]([NH2:1])=[CH:12][CH:11]=2)[CH:7]=[N:8]1

Inputs

Step One
Name
Quantity
6.73 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=NN(C2=CC1)CC1=NC=CC=C1
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by suction filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with tert-butyl methyl ether
FILTRATION
Type
FILTRATION
Details
the product was collected by suction filtration
CUSTOM
Type
CUSTOM
Details
to yield 5.1 g (86%) as white crystals

Outcomes

Product
Name
Type
Smiles
N1=C(C=CC=C1)CN1N=CC2=CC(=CC=C12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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